Dalfampridine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYPUAOHBNCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023870 | |
| Record name | 4-Aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor. | |
| Record name | 4-Aminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1769 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
273°C, 273 °C, 524.3 °F | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2607 | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C | |
| Record name | 4-Aminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1769 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Crystals, Fine white powder, Needles from benzene | |
CAS No. |
504-24-5, 29212-32-6, 916979-36-7 | |
| Record name | 4-Aminopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinamine, labeled with deuterium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916979-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dalfampridine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fampridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DALFAMPRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH3B64OKL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
157-161°C, 159.0 °C, 604.4 °F | |
| Record name | Dalfampridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/830 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanisms of Action and Neurophysiological Effects of Dalfampridine
Potassium Channel Blockade
The primary mechanism of action of dalfampridine is the blockade of potassium channels. patsnap.com In the context of diseases like multiple sclerosis, the protective myelin sheath around nerve fibers is damaged, exposing the underlying potassium channels. patsnap.com This exposure leads to an excessive outflow of potassium ions from the nerve cell, which can disrupt the transmission of nerve impulses. drugbank.com this compound addresses this by blocking these channels, thereby improving the conduction of electrical signals along the affected nerves. patsnap.com
Voltage-Gated Potassium Channel Inhibition
This compound functions as a broad-spectrum inhibitor of voltage-gated potassium channels. arabjchem.orgclevelandclinic.org These channels are crucial for repolarizing the neuron after an action potential, allowing it to return to a resting state. patsnap.com In demyelinated axons, the increased density of these exposed channels contributes to a "leaky" neuronal membrane, which can lead to the failure of action potential propagation. patsnap.com By inhibiting these voltage-gated potassium channels, this compound helps to maintain the transmembrane potential necessary for successful nerve impulse transmission. drugbank.com This action effectively counters the negative impact of demyelination on nerve conduction. patsnap.comarabjchem.org
Specificity of Potassium Channel Subtypes
This compound is considered a non-selective inhibitor of voltage-gated potassium channels (Kv). selleckchem.com Research has shown that it can inhibit various subtypes, including Kv1.1 and Kv1.2, which are found in the nervous system. nih.gov Studies using human embryonic kidney cells expressing specific potassium channel subtypes demonstrated that this compound inhibited Kv1.1, Kv1.2, and Kv1.4 channels with similar concentration-dependent profiles. tandfonline.com While this compound acts as a broad-spectrum blocker at higher concentrations, its therapeutic effects at lower, clinically relevant concentrations suggest a more selective action, though the specific subset of potassium channels responsible for its clinical benefits has not been fully characterized. nih.govtandfonline.com
Table 1: Inhibitory Concentration (IC50) of this compound on Potassium Channel Subtypes
| Potassium Channel Subtype | IC50 (µM) | Cell Line |
|---|---|---|
| Kv1.1 | 170 | CHO cells |
| Kv1.2 | 230 | CHO cells |
| Kv1.1 | 242 | HEK293 cells |
| Kv1.2 | 399 | HEK293 cells |
| Kv1.4 | 399 | HEK293 cells |
This table presents the half maximal inhibitory concentration (IC50) of this compound on different voltage-gated potassium channel subtypes as observed in two different cell lines. Data sourced from selleckchem.comtandfonline.com.
Impact on Demyelinated Axons
The loss of myelin exposes potassium channels along the axon, leading to a disruption of the normal flow of nerve impulses. nih.govnih.gov This can slow down or even block the conduction of action potentials. nih.gov this compound's ability to block these exposed potassium channels directly counteracts this issue, leading to improved nerve signal transmission in demyelinated fibers. zeelabpharmacy.comarabjchem.org
The putative mechanism of action for this compound is the restoration of action potential conduction in demyelinated axons. nih.govtandfonline.comdroracle.ai By blocking the exposed potassium channels, this compound helps to ensure that the electrical current is sufficient to trigger and sustain an action potential along the damaged nerve fiber. drugbank.com This restoration of conduction is believed to be the primary reason for the clinical improvements observed in patients. bmc.org Animal studies have confirmed that this compound can increase the conduction of action potentials in demyelinated axons through this potassium channel inhibition. ampyra-hcp.comncats.io
A key neurophysiological effect of this compound is the prolongation of the action potential duration. arabjchem.org By blocking the outflow of potassium ions that normally repolarize the nerve membrane, this compound extends the period during which the nerve fiber remains depolarized. dovepress.com This prolonged duration increases the likelihood that the action potential will successfully propagate past the areas of demyelination. dovepress.com This mechanism has been demonstrated in various laboratory models of demyelinated nerve fibers. clevelandclinic.org
Modulation of Neurotransmission
This compound enhances neural communication by directly and indirectly influencing the machinery of synaptic transmission. Its effects are not only confined to restoring axonal conduction but also extend to the presynaptic terminal, where it modulates the release of chemical messengers.
While the principal action of this compound is the blockade of voltage-gated potassium channels, some research findings indicate a more complex mechanism involving calcium (Ca2+) channels. medlink.comscienceforecastoa.com Studies have suggested that this compound may directly target and potentiate presynaptic high voltage-activated (HVA) calcium channels. medlink.comscienceforecastoa.com This action appears to be independent of its effect on potassium channels. medlink.comscienceforecastoa.com One study proposed that this compound can improve synaptic and neuromuscular function by directly stimulating these HVA calcium channels, thereby enhancing calcium influx into the presynaptic terminal. researchgate.netscienceforecastoa.com This potentiation of calcium channels is dependent on the subunit composition of the channel itself. msdiscovery.org This direct action on calcium channels provides an alternative pathway through which this compound can facilitate neurotransmission. medlink.com
A key consequence of this compound's blockade of potassium channels is the potentiation of neurotransmitter release at the neuromuscular junction and other synapses. wikipedia.orgpensoft.net By inhibiting the potassium currents responsible for repolarization, this compound prolongs the duration of the action potential. medlink.comnih.govnih.gov This extended depolarization phase allows for a greater influx of calcium ions into the presynaptic terminal through voltage-gated calcium channels. researchgate.netnih.gov The elevated intracellular calcium concentration is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of neurotransmitters, such as acetylcholine, into the synaptic cleft. pensoft.netnih.gov This mechanism effectively enhances the signal transmitted from the nerve to the target cell. pensoft.net
The combined effects of potassium channel blockade, prolonged action potentials, and enhanced neurotransmitter release culminate in the facilitation of synaptic transmission. drugbank.compensoft.netnih.gov this compound is recognized for its ability to improve both synaptic and neuromuscular function by relieving conduction blocks in demyelinated axons. drugbank.comresearchgate.net By restoring the propagation of the action potential along the axon and increasing the amount of neurotransmitter released at the terminal, the drug strengthens the communication between neurons and between neurons and muscle fibers. researchgate.netnih.govnih.gov This facilitation is the neurophysiological basis for its observed clinical effects.
Table 1: Research Findings on this compound's Modulation of Neurotransmission
| Mechanism | Key Research Finding | Reference(s) |
|---|---|---|
| Calcium Channel Activation | Suggests this compound can directly target presynaptic high voltage-activated calcium channels, independent of potassium channel blockade. | researchgate.netmedlink.comscienceforecastoa.com |
| Potentiation of Neurotransmitter Release | Prolongs action potential duration, leading to increased calcium influx and enhanced release of neurotransmitters at the presynaptic terminal. | wikipedia.orgresearchgate.netmedlink.compensoft.netnih.gov |
| Facilitation of Synaptic Transmission | Relieves conduction blocks in demyelinated axons and potentiates synaptic and neuromuscular transmission. | drugbank.comresearchgate.netpensoft.netnih.gov |
Neurobiological Processes Influenced by this compound
This compound's influence extends to fundamental neurobiological processes that govern the electrical behavior of neurons, including their excitability and the stability of their membrane potential.
The transmembrane potential is the difference in electric potential between the interior and the exterior of a biological cell, which is critical for nerve signal transmission. Voltage-gated potassium channels play a key role in regulating this potential. nih.gov In demyelinated neurons, the abnormal outflow of potassium ions disrupts the maintenance of the transmembrane potential and can hasten repolarization, shortening the action potential. drugbank.comnih.gov this compound's primary action as a potassium channel blocker helps to maintain the transmembrane potential by preventing this potassium leakage. drugbank.comnih.gov This action prolongs the action potential, ensuring that sufficient current is available to stimulate conduction, even in demyelinated axons. drugbank.comnih.gov
Table 2: Research Findings on Neurobiological Processes Influenced by this compound
| Process | Key Research Finding | Reference(s) |
|---|---|---|
| Neuronal Excitability Regulation | Blocks exposed potassium channels in demyelinated axons to counteract the decrease in neuronal excitability. | smpdb.cadrugbank.compensoft.netbiorxiv.org |
| Maintenance of Transmembrane Potential | Inhibits potassium ion leakage to maintain the transmembrane potential and prolong the action potential in demyelinated axons. | drugbank.comnih.govnih.gov |
Pharmacodynamics and Electrophysiological Characterization of Dalfampridine
Dalfampridine-Receptor Binding Kinetics
This compound functions by blocking voltage-gated potassium channels, particularly those that become exposed on the surface of nerve fibers when the myelin sheath is compromised arabjchem.orgdrugbank.comampyra-hcp.comnih.govpatsnap.comresearchgate.netresearchgate.netnih.govresearchgate.nettouchneurology.comomicsonline.orgtandfonline.comtandfonline.comfrontiersin.orgtga.gov.aumdpi.comnih.gov. The drug exhibits a favorable binding affinity to the open state of these potassium channels drugbank.com. While considered a non-selective inhibitor of voltage-dependent potassium channels, therapeutic plasma concentrations, associated with improved walking, are typically in the range of 0.25 µM researchgate.netnih.gov. At these lower concentrations, this compound's effects appear selective, although specific potassium channel subtypes with significant sensitivity at these levels have not been definitively identified researchgate.netnih.gov. Research into the Shaker family of potassium channels suggests that this compound inhibits a critical transition of the voltage sensor, thereby preventing the channel from fully opening and effectively inhibiting its function nih.gov. This blockage mechanism, often described as "foot in the door," involves slowing the channel's closure kinetics nih.gov.
Dose-Response Relationships for Neurological Function
Clinical investigations have demonstrated a dose-response relationship for this compound's impact on neurological function, most notably in improving walking speed nih.govresearchgate.nettandfonline.comtandfonline.comnih.govclevelandclinic.orgnih.gov. In pivotal Phase III clinical trials, approximately one-third of patients with MS who received this compound showed consistent improvements in walking speed compared to those on placebo nih.govresearchgate.nettandfonline.comnih.govnih.govnih.gov. A common criterion for defining a "responder" in these studies is an improvement of at least 20% in walking speed, as measured by the Timed 25-Foot Walk (T25FW) test nih.govnih.gov. For these responders, the average increase in walking speed has been reported to be around 25% from baseline nih.govresearchgate.nettandfonline.comtandfonline.comnih.gov. For instance, one trial indicated that responders treated with this compound experienced an average walking speed increase of 25.2%, a benefit sustained over a 14-week treatment period tandfonline.com. Another analysis found that 35% of patients treated with this compound qualified as responders, compared to 8.3% in the placebo group nih.gov. Preclinical studies in animal models have also indicated dose-dependent improvements in sensorimotor functions, such as limb-placing and body-swing symmetry, when this compound was administered to rats with chronic sensorimotor deficits following stroke ahajournals.orgahajournals.org.
Data Table 1: this compound Response Rates in Clinical Trials
| Patient Group | Response Rate (%) | Notes |
| This compound-treated | 35–43% | Improvement in walking speed nih.govtandfonline.com |
| Placebo-treated | 8–8.3% | nih.govtandfonline.com |
Data Table 2: Average Improvement in Walking Speed for this compound Responders
| Patient Group | Average Improvement in Walking Speed | Notes |
| This compound Responders | ~25% | Compared to baseline nih.govresearchgate.nettandfonline.comtandfonline.comnih.gov |
Electrophysiological Assessment of Axonal Conduction
This compound's primary mechanism of action involves restoring or enhancing axonal conduction in demyelinated nerve fibers, a characteristic pathological feature of conditions like MS arabjchem.orgdrugbank.comampyra-hcp.comnih.govpatsnap.comresearchgate.netresearchgate.netnih.govresearchgate.nettouchneurology.comomicsonline.orgtandfonline.comtandfonline.comfrontiersin.orgtga.gov.aumdpi.comnih.gov. In demyelinated axons, the loss of the myelin sheath exposes potassium channels, leading to increased potassium efflux and a phenomenon known as "leakiness" of the neuronal membrane drugbank.compatsnap.com. This abnormal potassium flux disrupts the normal propagation of action potentials, resulting in conduction blocks or failure drugbank.compatsnap.comnih.govomicsonline.org. This compound counteracts these effects by blocking these exposed potassium channels, thereby reducing potassium leakage and promoting more robust action potential propagation arabjchem.orgdrugbank.comnih.govpatsnap.comresearchgate.netresearchgate.netnih.govresearchgate.nettouchneurology.comomicsonline.orgtandfonline.comfrontiersin.orgtga.gov.aumdpi.comnih.gov.
Conduction Velocity Studies
Electrophysiological studies, particularly those conducted in animal models, have indicated that this compound's blockade of potassium channels enhances the conductivity of demyelinated nerve fibers arabjchem.org. By inhibiting potassium efflux, this compound plays a role in maintaining the transmembrane potential and prolonging the action potential, which is essential for enabling conduction in axons that have lost their insulating myelin drugbank.compatsnap.com. This restoration of conduction is considered the principal mechanism through which this compound is believed to improve neurological functions, such as walking ability in patients with MS ampyra-hcp.comresearchgate.netresearchgate.nettandfonline.commdpi.com.
Action Potential Duration Analysis
This compound has been observed to increase both the duration and amplitude of action potentials arabjchem.orgnih.govomicsonline.orgmedscape.com. In demyelinated axons, the presence of exposed potassium channels can lead to a reduction in action potential amplitude and duration, potentially causing conduction failure arabjchem.orgnih.govomicsonline.org. This compound's blockade of these channels reverses this effect, prolonging the action potential and thereby enhancing neurotransmitter release at the synaptic terminal arabjchem.orgnih.govnih.govnih.govmedscape.com. This prolongation is critical for ensuring the successful propagation of electrical signals along the compromised axon drugbank.compatsnap.comresearchgate.netresearchgate.net.
Therapeutic Applications and Clinical Efficacy Research of Dalfampridine
Dalfampridine in Multiple Sclerosis (MS)
Responder Characteristics and Predictors of Efficacy
Identifying patients most likely to benefit from this compound is crucial for optimizing treatment. Research has begun to explore characteristics that predict a positive response. One post-hoc analysis of a randomized controlled trial suggested that a baseline lower Expanded Disability Status Scale (EDSS) score (odds ratio (OR) 0.69; 95% confidence interval (CI) 0.5–0.97, p = 0.034), a higher Multiple Sclerosis Functional Composite (MSFC) value (OR 1.37; 95%CI 1.05–1.8, p = 0.022), a lower Timed 25-Foot Walk Test (T25FW) score (OR 0.76; 95% CI 0.6–0.98, p = 0.033), and a lower Nine-Hole Peg Test (NHPT) score with the dominant hand (OR 0.92; 95% CI 0.86–0.99, p = 0.029) were associated with a higher possibility of being a responder to this compound. These findings suggest that patients with milder motor disability and potentially better baseline motor function might be more likely to experience benefits. However, the exact criteria for defining "responders" can vary across studies, and further research is needed to establish robust predictive markers.
This compound in Other Neurological Disorders (Investigational)
While this compound's primary indication is for walking impairment in MS, its mechanism of action as a potassium channel blocker suggests potential applications in other neurological conditions characterized by impaired nerve conduction due to demyelination or axonal damage. However, within the provided search results, there is limited explicit detail on investigational uses of this compound in disorders beyond MS. The searches did not yield specific research findings or efficacy data for conditions such as stroke, spinal cord injury, or traumatic brain injury. Therefore, comprehensive information on this compound's efficacy in these other neurological disorders is not available from the current data.
Spasticity in Hereditary Spastic Paraparesis
Hereditary Spastic Paraparesis (HSP) is a group of inherited neurodegenerative disorders characterized by progressive spasticity and weakness in the lower limbs, stemming from the degeneration of the longest nerve fibers in the corticospinal tracts neurology.orgresearchgate.net. The symptoms of HSP, particularly spasticity and gait impairment, share similarities with those observed in some patients with Multiple Sclerosis (MS) neurology.orghspersunite.org.au. This clinical overlap has prompted investigations into the efficacy of this compound, a treatment known to improve walking in MS, for managing HSP symptoms neurology.orghspersunite.org.au.
Clinical Efficacy in HSP
Several studies have explored the effects of this compound in patients diagnosed with HSP, employing standardized clinical assessments to quantify improvements.
A prospective, open-label study involving 12 patients with HSP investigated the efficacy of this compound at a dose of 10 mg twice daily for two weeks neurology.orgresearchgate.netnih.gov. This research utilized the Timed-25-Foot Walk Test (T25FW), the Spastic Paraplegia Rating Scale (SPRS), and the 12-item Multiple Sclerosis Walking Scale (MSWS-12) to evaluate outcomes neurology.orgresearchgate.netnih.gov. The study defined a responder as an individual demonstrating a 20% or greater improvement in at least one of these measures neurology.org.
| Outcome Measure | Baseline (Pre-treatment) | Post-treatment | Mean Improvement (%) | P-value |
| Spastic Paraplegia Rating Scale (SPRS) | Not specified | Not specified | 20.7 | < 0.02 |
| 12-item Multiple Sclerosis Walking Scale (MSWS-12) | Not specified | Not specified | 31.6 | < 0.05 |
Note: Data presented are based on findings from a study involving 12 HSP patients, with specific values for the responder group where applicable neurology.org.
Another study, involving five patients with confirmed HSP, administered this compound-SR 10 mg twice daily for 15 days hspersunite.org.auneurology.org. This research assessed improvements using the Timed 25-Foot Walk (T25FW) test, the Modified Ashworth Scale (MAS) for spasticity, and the Nine-Hole Peg Test (NHPT) for hand dexterity hspersunite.org.auneurology.org.
| Assessment Measure | Baseline Mean Score / Time | Post-treatment Mean Score / Time | P-value |
| Timed 25-Foot Walk (T25FW) (seconds) | 18.3 ± 5.8 | 14.6 ± 6.5 | 0.014 |
| Modified Ashworth Scale (MAS) | 2.0 ± 0.7 | 1.0 ± 0.0 | 0.034 |
| Nine-Hole Peg Test (NHPT) (seconds, Left Hand) | 20.5 ± 2.2 | 18.5 ± 2.5 | 0.025 |
Note: Data presented are based on a study of 5 HSP patients. MAS scores regressed from 2 or 3 to 1 in four patients hspersunite.org.auneurology.org.
Collectively, these studies suggest that this compound can lead to significant improvements in spasticity, walking ability, and hand dexterity in patients with HSP, indicating its potential as a symptomatic treatment for this condition neurology.orgresearchgate.nethspersunite.org.aunih.govneurology.org.
Neuromuscular Transmission Disorders
This compound's pharmacological properties extend beyond improving conduction in demyelinated axons; it also has the capacity to enhance neurotransmission in normally myelinated neurons pensoft.netfrontiersin.org. This action involves promoting calcium influx at presynaptic terminals, thereby strengthening neuronal or neuromuscular transmission frontiersin.org. These effects have led to its investigation and use in disorders affecting neuromuscular transmission.
One such disorder is Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction, impairing the transmission of nerve signals to muscles nih.govwvu.edu. This compound has been utilized in the treatment of LEMS, where it functions by prolonging the release of neurotransmitters at the neuromuscular junction nih.gov. Clinical trials, primarily focused on MS, have also provided data relevant to neuromuscular transmission, showing improvements in LEMS scores among patients who responded to this compound treatment wvu.edu.
Clinical Efficacy in Neuromuscular Transmission Disorders
While specific large-scale clinical trials focusing solely on this compound for a broad range of neuromuscular transmission disorders are less detailed in the provided literature compared to MS or HSP, its mechanism of action and use in LEMS highlight its potential.
In studies evaluating this compound in patients with MS, an assessment of the Lambert-Eaton Myasthenic Syndrome (LEMS) score was conducted. In a cohort where patients were treated with this compound, timed walk responders showed an average improvement in the LEMS score of 0.18 compared to 0.04 in the placebo group, with a statistically significant difference noted (p=0.0002) wvu.edu. This suggests that this compound's ability to enhance neurotransmitter release can translate into functional improvements in conditions characterized by impaired neuromuscular transmission.
Compound List
this compound
4-aminopyridine (B3432731) (4-AP)
Fampridine
Ampyra
Glatiramer acetate (B1210297)
Natalizumab
Interferons
Clinical Research Methodologies and Study Design in Dalfampridine Investigations
Randomized Controlled Trials (RCTs)
Randomized controlled trials (RCTs) form the cornerstone of the clinical evidence supporting the use of dalfampridine. These studies are designed to minimize bias by randomly assigning participants to either a treatment group receiving this compound or a placebo group.
Key phase 3 trials were designed as multicenter, double-blind, placebo-controlled studies. nih.gov For instance, two pivotal RCTs involved a total of 540 patients with MS. ampyra-hcp.com The primary outcome in these trials was typically the percentage of "timed walk responders" (TWRs), defined as patients who consistently showed an improvement in their walking speed as measured by the Timed 25-Foot Walk (T25FW). nih.govampyra-hcp.com In one such trial, the proportion of TWRs was significantly higher in the this compound group (42.9%) compared to the placebo group (9.3%). nih.gov The average improvement in walking speed for those who responded to this compound was approximately 25% from their baseline. ampyra-hcp.com
Inclusion criteria for these trials often specified patients with a definite MS diagnosis and a baseline T25FW time between 8 and 45 seconds. ampyra-hcp.com Exclusion criteria commonly included a history of seizures or severe renal impairment. ampyra-hcp.com The study durations varied, with some trials having treatment periods of 9 to 14 weeks. nih.gov Other RCTs have also explored the effects of this compound on different aspects of MS, such as upper extremity function, though some studies have found no significant impact in these areas. nih.gov
| Study Characteristic | Description | Example Finding |
|---|---|---|
| Primary Outcome | Timed 25-Foot Walk (T25FW) Responder Rate | 42.9% in this compound group vs. 9.3% in placebo group showed consistent improvement. nih.gov |
| Key Inclusion Criteria | Definite MS diagnosis, specific baseline walking speed | Baseline T25FW between 8 and 45 seconds. ampyra-hcp.com |
| Key Exclusion Criteria | History of seizures, severe renal impairment | To ensure patient safety during the trial. ampyra-hcp.com |
| Average Improvement | Walking speed increase from baseline for responders | Approximately 25% improvement. ampyra-hcp.com |
Meta-Analyses and Systematic Reviews
To synthesize the evidence from multiple studies, several meta-analyses and systematic reviews have been conducted. These studies use statistical methods to combine the results of independent but similar clinical trials, providing a more robust estimate of this compound's treatment effect.
One meta-analysis that included nine RCTs with a total of 1,691 participants found significant positive effects of this compound on walking ability. researchgate.net The analysis showed a significant improvement in response to the T25FW and an increase in the distance covered in the 6-Minute Walk test. proquest.com Another meta-analysis involving 2,100 patients across 10 RCTs also concluded that this compound can significantly improve mobility disability in patients with MS. plos.orgnih.gov These reviews consistently support the findings of individual RCTs, confirming the drug's efficacy in enhancing walking capacity for a subset of MS patients. researchgate.netresearchgate.net
Real-World Data Analysis and Post-Marketing Surveillance
Following its approval, the study of this compound has continued through real-world data analysis and post-marketing surveillance to monitor its safety and effectiveness in a broader patient population and under routine clinical practice conditions. scispace.com
One study analyzing five years of post-marketing data in the United States found that the safety profile of this compound in real-world clinical practice was generally consistent with that established in clinical trials. scispace.com This surveillance is crucial for identifying less common adverse events and understanding the long-term safety of the medication. scispace.com
A key component of post-marketing surveillance is the analysis of adverse event reporting systems, such as the FDA Adverse Event Reporting System (FAERS). fda.govfda.gov FAERS is a database that contains adverse event reports, medication error reports, and product quality complaints submitted to the FDA. fda.govspglobal.com
An analysis of the FAERS database from February 2010 to September 2022 identified 44,092 adverse event reports where this compound was the primary suspect drug. nih.govfrontiersin.org This data mining effort helped to identify and characterize adverse event signals. nih.govnih.gov The most frequently reported adverse events in this real-world setting included urinary tract infection, dizziness, and aggravation of the underlying condition. nih.govfrontiersin.orgnih.gov The analysis also noted that adverse events were more commonly reported in females and individuals aged 45-65, which aligns with the epidemiological characteristics of MS. nih.gov
| Metric | Finding |
|---|---|
| Total Adverse Event Reports | 44,092 nih.govfrontiersin.org |
| Most Common Adverse Events | Urinary tract infection, dizziness, condition aggravated. nih.govfrontiersin.orgnih.gov |
| Predominant Gender in Reports | Female (74.68%). nih.govfrontiersin.org |
| Predominant Age Group in Reports | 46-65 years (63.91%). frontiersin.org |
Combined Therapeutic Approaches
Research has also explored whether the benefits of this compound can be enhanced when combined with other therapeutic interventions.
Several studies have investigated the potential synergistic effects of combining this compound with physical therapy. The hypothesis is that physical therapy may augment the neurological effects of the drug. nih.gov
A proof-of-concept pilot study with a non-randomized, two-group design suggested that a motor-relearning physical therapy intervention combined with this compound could lead to greater improvements in walking speed than physical therapy alone. frontiersin.org In this study, participants taking this compound who also received physical therapy showed an average improvement of 20.7% in the T25FW, compared to a 10.8% improvement in the group receiving only physical therapy. frontiersin.org A case study also reported that combining physical therapy with this compound therapy improved gait speed in a patient who did not have a clinically significant response to the medication alone. nih.gov These preliminary findings suggest that a combined approach may be beneficial, particularly for patients who are non-responders to this compound monotherapy, warranting further controlled investigation. frontiersin.orgunc.edu
Patient-Reported Outcomes (PROs) and Quality of Life Assessments
To capture the patient's perspective on the impact of treatment, clinical investigations of this compound have increasingly incorporated patient-reported outcomes (PROs) and quality of life assessments. These measures assess how patients feel and function in their daily lives. nih.gov
The 12-item Multiple Sclerosis Walking Scale (MSWS-12) is a commonly used PRO in this compound studies. nih.gov In a pooled analysis of two phase III trials, patients who responded to this compound reported a clinically meaningful improvement on the MSWS-12. nih.gov Another study, the ENABLE study, which was a 48-week, open-label trial, used the 36-Item Short-Form Health Survey (SF-36) as its primary endpoint. nih.gov The results showed that patients on long-term this compound treatment demonstrated significant and clinically meaningful improvements in the physical component summary score of the SF-36. nih.gov
Real-world evidence from programs like "Step Together" further corroborates these findings, showing a significant association between this compound treatment and patient-reported improvements in walking and daily activities. nih.gov The ENHANCE study, a double-blind, randomized trial, used a PRO as its primary outcome and found that a significantly higher percentage of patients on this compound achieved a clinically meaningful improvement on the MSWS-12 compared to placebo. the-hospitalist.org
Neuroimaging Techniques in this compound Research (e.g., MRI)
Neuroimaging techniques, particularly Magnetic Resonance Imaging (MRI), have been employed in clinical research to investigate the structural and functional effects of this compound on the central nervous system in patients with multiple sclerosis (MS). These studies aim to elucidate the underlying mechanisms of action of this compound and to identify potential biomarkers of treatment response. The primary neuroimaging modalities used in this context include structural MRI (sMRI), Diffusion Tensor Imaging (DTI), and resting-state functional MRI (rs-fMRI).
Diffusion Tensor Imaging (DTI) has emerged as a more sensitive tool for probing the microstructural integrity of white matter tracts. DTI measures the directionality of water diffusion, which is restricted by the presence of myelin and axonal membranes. Key DTI metrics include Mean Diffusivity (MD), representing the average magnitude of water diffusion, and Radial Diffusivity (RD), which is thought to reflect myelin integrity. An increase in MD and RD is often interpreted as a sign of demyelination and axonal damage.
A significant study investigated the early effects of this compound on the corticospinal tracts using DTI. bohrium.comnih.gov This research demonstrated that after a 14-day treatment period, there was a statistically significant reduction in both Mean Diffusivity and Radial Diffusivity within these motor pathways. bohrium.comnih.gov These changes were observed in the patient group as a whole and were also present in the subgroup of patients who were classified as clinical responders, based on improvements in their walking speed. bohrium.comnih.gov The reduction in MD and RD suggests a potential improvement in the microstructural environment of the corticospinal tracts, which could be related to the therapeutic effects of this compound on motor function. bohrium.com
Resting-state functional MRI (rs-fMRI) has also been utilized to explore the impact of this compound on the brain's functional connectivity. This technique measures spontaneous brain activity to identify networks of brain regions that are functionally connected. While rs-fMRI has been employed in this compound research, detailed and quantitative findings from these studies are not extensively available in the published literature.
The following table summarizes the key findings from a notable DTI study on this compound.
| Neuroimaging Technique | Patient Group | Brain Region | DTI Parameter | Finding | p-value |
| Diffusion Tensor Imaging (DTI) | Whole Patient Sample | Corticospinal Tracts | Mean Diffusivity (MD) | Significant Reduction | <0.05 |
| Diffusion Tensor Imaging (DTI) | Whole Patient Sample | Corticospinal Tracts | Radial Diffusivity (RD) | Significant Reduction | <0.05 |
| Diffusion Tensor Imaging (DTI) | Clinical Responders | Corticospinal Tracts | Mean Diffusivity (MD) | Reduction Observed | Not specified |
| Diffusion Tensor Imaging (DTI) | Clinical Responders | Corticospinal Tracts | Radial Diffusivity (RD) | Reduction Observed | Not specified |
Challenges and Future Directions in Dalfampridine Research
Uncharacterized Potassium Channel Subtypes
Dalfampridine is recognized as a broad-spectrum potassium channel blocker, primarily targeting voltage-dependent potassium channels. However, at therapeutic concentrations, its effects appear selective, suggesting an interaction with specific, yet uncharacterized, potassium channel subtypes within demyelinated axons researchgate.nettandfonline.com. Research efforts are ongoing to precisely identify these specific channel subtypes that are most sensitive to this compound at therapeutic levels. Understanding these interactions could lead to the development of more targeted therapies with improved efficacy and reduced off-target effects dovepress.comnih.govbiorxiv.org. Studies indicate that while this compound blocks voltage-dependent potassium channels at millimolar concentrations, therapeutic effects are observed at much lower concentrations (around 1 μM), implying a selective interaction with a subset of these channels researchgate.nettandfonline.com.
Long-Term Efficacy and Safety Profile
While clinical trials have demonstrated this compound's efficacy in improving walking speed and patient-reported outcomes in a subset of MS patients, the long-term sustainability of these benefits and the evolving safety profile require continued investigation. Long-term extension studies suggest that responders can maintain benefits over prolonged treatment periods tandfonline.comnih.gov. However, challenges remain in fully characterizing the long-term safety profile, including the potential for cumulative effects or delayed-onset issues. Ongoing research aims to provide a comprehensive understanding of how efficacy and safety parameters change with extended treatment durations, necessitating robust longitudinal studies and vigilant monitoring nih.govnih.gov.
Mechanisms of Action Beyond Potassium Channel Blockade
Although this compound's primary mechanism is understood to be potassium channel blockade, recent research suggests potential actions beyond this established pathway. Some studies propose that this compound might also target presynaptic high voltage-activated calcium channels, thereby potentiating neurotransmitter release independently of potassium channel activity scienceforecastoa.com. Furthermore, research is exploring its potential procognitive and neuroprotective influences, possibly mediated through modulation of signaling pathways like PI3K/Akt/GSK-3β/BDNF by blocking Kv1.3 channels patsnap.com. These investigations aim to uncover a more comprehensive understanding of this compound's multifaceted pharmacological effects.
Identification of Responders and Non-Responders
A significant challenge in this compound therapy is the variability in patient response, with approximately one-third of patients experiencing clinically meaningful benefits tandfonline.comnih.govclevelandclinic.orgallenpress.com. Identifying reliable biomarkers or patient characteristics that predict response is a critical area of research. Studies have explored various markers, including peripheral motor conduction times, with some evidence suggesting that prolonged peripheral motor conduction times may be associated with non-response frontiersin.orgresearchgate.net. Other research is investigating genetic factors and inflammatory markers, such as specific cytokines and neurofilament light chain levels, for their potential role in predicting treatment outcomes nih.gov. Identifying responders could optimize treatment selection and improve patient outcomes.
Table 1: Potential Biomarkers for this compound Response
| Biomarker Category | Specific Biomarkers Explored | Potential Association with Response | Supporting Evidence (Citation) |
|---|---|---|---|
| Electrophysiological | Central Motor Conduction Time (CMCT) | Prolonged CMCT associated with non-response | frontiersin.orgresearchgate.net |
| Peripheral Motor Conduction Time (PMCT) | Prolonged PMCT associated with non-response | frontiersin.org | |
| Inflammatory Markers | Tumor Necrosis Factor (TNF) receptor-2 | Decreased levels associated with improvement | nih.gov |
| Interleukin (IL)-2, IL-8, IL-17 | Associations with performance measures | nih.gov | |
| Interferon-gamma (IFN-γ) | Associations with performance measures | nih.gov |
| Neurodegenerative Markers | Neurofilament light (NF-L) | Associations with performance measures | nih.gov |
Expanding Therapeutic Indications
While this compound is currently approved for improving walking in patients with MS, research is exploring its potential efficacy in other neurological conditions characterized by impaired nerve conduction or motor deficits. Preclinical studies have investigated its effects in models of spinal cord injury and stroke, showing promise in improving sensorimotor function ahajournals.org. Further clinical investigations are warranted to determine if this compound could offer benefits in these or other neurological disorders, potentially broadening its therapeutic applications.
Advanced Assessment Tools and Biomarker Development
The development of advanced assessment tools and robust biomarkers is crucial for accurately measuring this compound's effects and predicting patient response. Current assessments primarily rely on walking speed tests like the Timed 25-Foot Walk (T25FW) and patient-reported outcomes like the Multiple Sclerosis Walking Scale (MSWS-12) tandfonline.comnih.govallenpress.com. Future research aims to incorporate more sophisticated tools, such as kinematic analysis, wearable sensors, and electrophysiological measurements, to detect subtle changes in function and provide a more comprehensive evaluation of treatment efficacy nih.gov. The identification and validation of specific biomarkers for predicting response, monitoring treatment effectiveness, and tracking disease progression remain high priorities.
Compound Table:
this compound (also known as 4-aminopyridine (B3432731), 4-AP, or fampridine)
3-hydroxy-4-aminopyridine
3-hydroxy-4-aminopyridine sulfate (B86663)
Neuroprotective Properties of this compound
The exploration into this compound's potential neuroprotective capabilities is an area of ongoing scientific discussion. While its primary established function is symptomatic relief by restoring nerve signal conduction in demyelinated axons, some research suggests it may exert additional beneficial effects on neural tissue.
Studies indicate that oligodendrocytes, the cells responsible for myelin production in the central nervous system, are particularly vulnerable to ischemic and oxidative stress. Given the correlation between white matter damage and poor long-term functional outcomes in conditions like stroke, any agent that could protect these cells might offer neuroprotective benefits ahajournals.org. Furthermore, research suggests that this compound might confer neuroprotection in response to hypoxia or ischemic insults by suppressing hyperexcitability in pyramidal neurons within hippocampal and cortical regions drugbank.com. There is also evidence that low doses of this compound could modulate synaptic transmission and influence muscle tension, effects that may be beneficial independently of its impact on demyelinated axons ahajournals.org.
This compound's mechanism of action involves blocking voltage-dependent potassium channels, which can lead to prolonged action potentials and increased neurotransmitter release at the neuromuscular junction drugbank.comarabjchem.org. This action is thought to enhance synaptic transmission drugbank.compensoft.net. Additionally, it has been observed to promote the trafficking of certain potassium channel subunits (KCNG3, KCNH1, KCNH2) to the cell surface membrane and play a role in calcium-dependent vesicle release drugbank.com.
However, it is important to note that the full extent of this compound's effects on the central nervous system independent of its impact on demyelination is still under investigation, and there is an ongoing scientific debate regarding its definitive neuroprotective properties beyond symptomatic improvement researchgate.net.
Integration with Rehabilitation Strategies
The potential for this compound to augment the effects of rehabilitation therapies, particularly in improving motor function and gait, is a growing area of interest. While this compound has demonstrated efficacy in improving walking speed in a subset of patients with multiple sclerosis (MS), many individuals experience only modest benefits from the medication alone frontiersin.orgclevelandclinic.orgnih.govallenpress.comfrontiersin.org. This has led to investigations into combining this compound with structured rehabilitation programs.
Synergistic Effects with Physical Therapy and Gait Training:
Preliminary evidence suggests that combining this compound with physical therapy (PT) and gait training may lead to enhanced functional improvements compared to either intervention alone clevelandclinic.orgnih.govallenpress.com. Studies have explored the impact of concurrent this compound and PT, which often includes functional strengthening, gait training, balance training, and dual-task training.
A pilot study involving individuals with MS found that while this compound alone yielded a 12.8% improvement in the Timed 25-Foot Walk (T25FW), the addition of 6 weeks of physical therapy resulted in a greater average improvement of 20.7% in T25FW frontiersin.orgfrontiersin.orgresearchgate.net. Importantly, all participants who received this compound in conjunction with PT achieved clinically meaningful improvements (>20% in T25FW), whereas none achieved this threshold with this compound alone frontiersin.orgfrontiersin.orgresearchgate.net. A case report described a similar outcome, where a patient with MS who had minimal improvement with this compound alone experienced substantial gains when combined with multicomponent PT allenpress.com.
A review comparing the efficacy of this compound and gait training found that both interventions yielded similar average increases in gait speed (0.07 m/s for this compound versus 0.06 m/s for gait training). However, individuals who responded to this compound showed a more significant increase in gait speed (0.16 m/s) nih.gov. These findings support the concept of combination therapy and highlight the need for further research, including head-to-head comparative trials and studies investigating combined treatment modalities clevelandclinic.orgnih.gov.
This compound in Other Neurological Conditions:
Preclinical data in rat models of stroke indicate that this compound can improve sensorimotor function in chronic deficit states, suggesting a potential role in post-stroke recovery alongside rehabilitation efforts ahajournals.orgahajournals.org. Furthermore, this compound is being investigated in combination with rehabilitation techniques, such as Spike-Timing-Dependent Plasticity (STDP) stimulation and limb training, for individuals with spinal cord injury withpower.com.
Quantitative Findings from Combined Therapy Studies:
| Intervention Group | Average T25FW Improvement (%) | 95% Confidence Interval (%) | Study Reference(s) |
| This compound Alone | 12.8 | 1.2 to 24.4 | frontiersin.orgfrontiersin.orgresearchgate.net |
| This compound + Physical Therapy | 20.7 | 3.8 to 37.6 | frontiersin.orgfrontiersin.orgresearchgate.net |
| Physical Therapy Alone | 10.8 | 1.0 to 20.5 | frontiersin.orgfrontiersin.orgresearchgate.net |
| This compound Alone (Case Study) | 7.1 | N/A | allenpress.com |
| This compound + PT (Case Study) | 20.7 (Total) | N/A | allenpress.com |
| Intervention | Mean Gait Speed Increase (m/s) | 95% Confidence Interval (m/s) | Study Reference(s) |
| This compound | 0.07 | 0.04–0.09 | nih.gov |
| Gait Training | 0.06 | 0.02–0.10 | nih.gov |
| This compound Responders | 0.16 | 0.13–0.18 | nih.gov |
Compound List:
this compound
4-aminopyridine (4-AP)
Fampridine
常见问题
Q. What criteria define clinically significant vs. statistically significant outcomes in this compound research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
